molecular formula C13H17N3O2S2 B7546607 1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-phenoxypropan-2-ol

1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-phenoxypropan-2-ol

Cat. No. B7546607
M. Wt: 311.4 g/mol
InChI Key: DHXFBIUUYUBNSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-phenoxypropan-2-ol is a chemical compound that has been extensively researched for its potential application in scientific research. It is a synthetic compound that has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-phenoxypropan-2-ol is not fully understood. However, it has been reported to act on various molecular targets such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). It has also been reported to modulate various signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-phenoxypropan-2-ol has been reported to possess various biochemical and physiological effects. It has been reported to inhibit the activity of COX-2 and LOX enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been reported to inhibit the activation of NF-κB, which is involved in the regulation of various genes related to inflammation and cell survival. Additionally, it has been reported to induce apoptosis in cancer cells and inhibit the growth of tumors.

Advantages and Limitations for Lab Experiments

1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-phenoxypropan-2-ol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has been extensively studied for its potential pharmacological activities, making it a promising candidate for further research. However, there are also some limitations to its use in lab experiments. It has been reported to have low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-phenoxypropan-2-ol. One potential direction is to further investigate its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Another potential direction is to investigate its potential use as an anti-cancer agent. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, the development of new synthesis methods to improve its solubility and bioavailability could also be explored.

Synthesis Methods

The synthesis of 1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-phenoxypropan-2-ol has been reported using various methods. One of the most commonly used methods involves the reaction of 5-(ethylamino)-1,3,4-thiadiazole-2-thiol with 3-phenoxypropan-1-ol in the presence of a base such as sodium hydroxide. The reaction results in the formation of 1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-phenoxypropan-2-ol as a white solid.

Scientific Research Applications

1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-phenoxypropan-2-ol has been extensively studied for its potential application in scientific research. It has been reported to possess various pharmacological activities such as anti-inflammatory, analgesic, and anti-cancer activities. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

1-[[5-(ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-phenoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-2-14-12-15-16-13(20-12)19-9-10(17)8-18-11-6-4-3-5-7-11/h3-7,10,17H,2,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXFBIUUYUBNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(S1)SCC(COC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-phenoxypropan-2-ol

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